molecular formula C14H17N3OS B14311177 7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide CAS No. 113269-56-0

7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide

Cat. No.: B14311177
CAS No.: 113269-56-0
M. Wt: 275.37 g/mol
InChI Key: GHTGDLQPUQIRFH-UHFFFAOYSA-N
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Description

7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide is a synthetic compound belonging to the class of chromene derivatives

Preparation Methods

The synthesis of 7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of piperidine, followed by cyclization and decarboxylation to yield the chromene core . The reaction conditions often include the use of dry solvents and anhydrous conditions to ensure high yields and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides or acyl chlorides.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo-chromene derivatives, while reduction results in hydro-chromene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its solubility and interaction with biological membranes. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways, depending on its specific structural features and the biological context .

Comparison with Similar Compounds

Similar compounds to 7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide include other chromene derivatives such as:

Properties

CAS No.

113269-56-0

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

7-(diethylamino)-2-iminochromene-3-carbothioamide

InChI

InChI=1S/C14H17N3OS/c1-3-17(4-2)10-6-5-9-7-11(14(16)19)13(15)18-12(9)8-10/h5-8,15H,3-4H2,1-2H3,(H2,16,19)

InChI Key

GHTGDLQPUQIRFH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=S)N

Origin of Product

United States

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